molecular formula C16H10BrNO3 B1597508 2-(4-bromobenzoyl)-1H-indole-3-carboxylic Acid CAS No. 75822-51-4

2-(4-bromobenzoyl)-1H-indole-3-carboxylic Acid

Cat. No.: B1597508
CAS No.: 75822-51-4
M. Wt: 344.16 g/mol
InChI Key: UFKJOCIYQJRAPU-UHFFFAOYSA-N
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Description

2-(4-Bromobenzoyl)-1H-indole-3-carboxylic acid is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromobenzoyl group attached to the indole ring system. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromobenzoyl)-1H-indole-3-carboxylic acid typically involves the acylation of indole derivatives. One common method is the Friedel-Crafts acylation reaction, where indole is reacted with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromobenzoyl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group in the bromobenzoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.

Major Products:

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that derivatives of indole-3-carboxylic acids, including 2-(4-bromobenzoyl)-1H-indole-3-carboxylic acid, exhibit promising anticancer properties. A study highlighted the synthesis of various indole derivatives that demonstrated inhibition of cancer cell proliferation through mechanisms such as blocking the CDK4-cyclin D1 complex and inhibiting tubulin polymerization .

Case Study:

  • Compound Tested: CA224 (derived from fascaplysin)
  • Mechanism: Inhibition of CDK4-cyclin D1 complex.
  • Results: Showed significant anticancer effects in vitro and in vivo, indicating that similar derivatives could be explored for therapeutic applications.

1.2 Neurological Disorders

The compound has been studied for its potential role in treating neurological disorders, particularly those involving nicotinic acetylcholine receptors. Compounds derived from indazole-3-carboxylic acids are being investigated as agonists or partial agonists for these receptors, which are implicated in conditions like Alzheimer's disease and schizophrenia .

Case Study:

  • Target: Nicotinic α-7 receptor
  • Application: Potential treatment for Alzheimer's disease.
  • Outcome: Compounds showed efficacy in modulating receptor activity, suggesting therapeutic potential.

Agricultural Applications

2.1 Herbicidal Activity

Indole derivatives have been evaluated for their herbicidal properties, specifically as auxin receptor antagonists. The design and synthesis of novel indole-3-carboxylic acid derivatives have shown effective inhibition rates against various plant species, making them suitable candidates for weed control .

Data Table: Herbicidal Activity of Indole Derivatives

Compound NameInhibition Rate (%)Target Plant Species
Indole Derivative A60Dicotyledonous Rape
Indole Derivative B97Monocotyledonous Weeds
Indole Derivative C75Broadleaf Weeds

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Methods include the use of various solvents and catalysts to enhance reaction efficiency.

Key Synthesis Steps:

  • Formation of Indole Ring: Starting from appropriate precursors, the indole structure is established.
  • Bromination: The introduction of bromine at the para position enhances biological activity.
  • Carboxylation: Finalizing the structure with a carboxylic acid group to increase solubility and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-bromobenzoyl)-1H-indole-3-carboxylic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromobenzoyl group may enhance the compound’s ability to bind to specific proteins or enzymes, thereby modulating their activity. Additionally, the indole ring system is known to interact with biological membranes and receptors, potentially influencing cellular signaling pathways.

Comparison with Similar Compounds

  • 2-(4-Chlorobenzoyl)-1H-indole-3-carboxylic acid
  • 2-(4-Methylbenzoyl)-1H-indole-3-carboxylic acid
  • 2-(4-Nitrobenzoyl)-1H-indole-3-carboxylic acid

Comparison:

  • 2-(4-Bromobenzoyl)-1H-indole-3-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more electronegative atom compared to chlorine or methyl groups, potentially leading to different interactions with biological targets.
  • 2-(4-Chlorobenzoyl)-1H-indole-3-carboxylic acid may have similar reactivity but different biological properties due to the presence of chlorine.
  • 2-(4-Methylbenzoyl)-1H-indole-3-carboxylic acid may exhibit different steric and electronic effects due to the methyl group.
  • 2-(4-Nitrobenzoyl)-1H-indole-3-carboxylic acid may have different reactivity and biological activity due to the electron-withdrawing nature of the nitro group.

Biological Activity

2-(4-bromobenzoyl)-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

  • Chemical Name: this compound
  • CAS Number: 75822-51-4
  • Molecular Formula: C16H12BrNO3
  • Molecular Weight: 366.17 g/mol

The biological activity of this compound is primarily attributed to its interactions with various cellular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as EGFR (epidermal growth factor receptor) tyrosine kinase, leading to reduced cell growth and induced apoptosis in cancer cell lines .
  • Cell Signaling Modulation : It influences key signaling pathways that regulate cell survival, proliferation, and differentiation. This modulation can lead to altered gene expression profiles critical for cancer progression.
  • Transport and Distribution : The compound's interaction with cellular transporters affects its bioavailability and efficacy within different tissues.

Biological Activity Data

Biological Activity Effect Reference
EGFR InhibitionReduced cell proliferation in cancer cells
Induction of ApoptosisIncreased apoptosis in treated cells
Modulation of Cell SignalingAltered expression of genes related to growth

Case Study 1: Cancer Cell Lines

A study evaluated the effects of this compound on various human cancer cell lines (A549, HepG2, MCF-7). The results indicated a significant reduction in cell viability and induction of apoptosis at specific concentrations. The compound demonstrated a more potent effect compared to traditional chemotherapeutics like erlotinib, with fewer side effects related to hepatotoxicity .

Case Study 2: Mechanistic Insights

In vitro experiments revealed that the compound activates apoptotic pathways by inhibiting EGFR signaling. Molecular docking studies suggested strong binding affinities between the compound and the EGFR tyrosine kinase domain, confirming its potential as a targeted therapeutic agent against cancers driven by aberrant EGFR signaling .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Anticancer Properties : The compound exhibits significant anticancer properties through multiple mechanisms, including direct inhibition of tumor growth and modulation of apoptosis pathways.
  • Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, making it a promising candidate for further development in cancer therapies .
  • Potential Applications : Beyond oncology, the compound's ability to modulate enzymatic activity suggests potential applications in treating metabolic disorders or other diseases where enzyme inhibition is beneficial .

Properties

IUPAC Name

2-(4-bromobenzoyl)-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO3/c17-10-7-5-9(6-8-10)15(19)14-13(16(20)21)11-3-1-2-4-12(11)18-14/h1-8,18H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKJOCIYQJRAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)C3=CC=C(C=C3)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373582
Record name 2-(4-bromobenzoyl)-1H-indole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75822-51-4
Record name 2-(4-bromobenzoyl)-1H-indole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75822-51-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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